Tetrindole mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrindole mesylate is a selective inhibitor of monoamine oxidase A (MAO A). It inhibits rat brain mitochondrial MAO A in a competitive manner with a K value of 0.4 μM and inhibits MAO B with a K of 110 μM . This compound has antidepressant activity .
Molecular Structure Analysis
The molecular formula of this compound is C21H30N2O3S . Its molecular weight is 390.54 .Scientific Research Applications
Monoamine Oxidase Inhibition by Novel Antidepressant Tetrindole : Tetrindole has been identified as a selective inhibitor of MAO A, with its antidepressant activity potentially linked to this inhibition. It competitively inhibits rat brain mitochondrial MAO A, and oral administration of Tetrindole in rats resulted in significant inhibition of MAO A in the brain and liver. However, there is some ambiguity about whether Tetrindole is a reversible inhibitor or a selective irreversible inhibitor of MAO A (Medvedev et al., 1994).
The New Antidepressant Tetrindole : This study highlights the antidepressive effects of Tetrindole compared to other antidepressants like pyrazidole and imipramine. Tetrindole was more active in several behavioral models, suggesting its potent antidepressant properties. The action of Tetrindole is related to its reversible inhibitory effects on MAO A activity (Mashkovskii et al., 1993).
Comparative Study of Serotonergic Antidepressants Tetrindole and Fluoxetine : This study compared Tetrindole, a selective inhibitor of MAO A (predominantly serotonin oxidase), with fluoxetine, an inhibitor of serotonin neuronal uptake. Both drugs significantly influenced several serotonin-related activities, suggesting the efficacy of Tetrindole as a serotonergic antidepressant (Andreeva et al., 1996).
Anticalcium Activity of Several Antidepressive Agents : This study explored the anticalcium activity of various antidepressants, including Tetrindole. The research found that Tetrindole, along with others like pyrazidol and moclobemide, displayed anticalcium activity in specific tests. This suggests that Tetrindole’s mechanism of action on the central nervous system may involve anticalcium activity (Andreeva et al., 1992).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Tetrindole Mesylate plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidase A . It interacts with this enzyme, inhibiting its activity in a competitive manner . The nature of this interaction is characterized by a Ki value of 0.4 μM for MAO A .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a MAO A inhibitor . By inhibiting this enzyme, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with MAO A . It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing its normal substrate from binding . This results in a decrease in the enzyme’s activity, which can lead to changes in gene expression and other cellular processes .
properties
IUPAC Name |
12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;methanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.CH4O3S/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18;1-5(2,3)4/h9-10,13-14,18,21H,1-8,11-12H2;1H3,(H,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPNPYVNPOAMHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CCC(CC1)C2=CC3=C(C=C2)N4CCNC5C4=C3CCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.